1H-pyrrolo[2,3-b]pyridin-4-amine
描述
Overview of 7-Azaindoles as a Heterocyclic Class
1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole (B17877), is a bicyclic heterocyclic aromatic compound. It consists of a pyrrole (B145914) ring fused to a pyridine (B92270) ring. drugbank.com This structure is a bioisostere of indole (B1671886), meaning it has a similar shape and size, which can lead to comparable biological activity. rsc.org The presence of the nitrogen atom in the pyridine ring distinguishes it from indole and gives rise to its classification as an azaindole. rsc.orgpharmablock.com There are four possible isomers of azaindole (4-, 5-, 6-, and 7-azaindole), with the position of the nitrogen atom in the six-membered ring determining the specific isomer. pharmablock.com
7-Azaindoles are considered privileged structures in medicinal chemistry. rsc.org This is due to their ability to interact with various biological targets, often with improved properties compared to their indole counterparts. The addition of the nitrogen atom can modulate a molecule's potency, physicochemical properties, and create new intellectual property opportunities. pharmablock.com For instance, 7-azaindoles can exhibit enhanced solubility and superior bioavailability. rsc.org
The key structural feature of the 7-azaindole scaffold is its ability to act as both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N). chemicalbook.com This dual functionality makes it an excellent motif for binding to the hinge region of protein kinases, a critical component in many signaling pathways. chemicalbook.comjst.go.jpnih.gov This interaction typically involves the formation of two hydrogen bonds, mimicking the binding of adenine (B156593) in ATP. pharmablock.comchemicalbook.com
Historical Context of 1H-Pyrrolo[2,3-b]pyridine Research
The synthesis of 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, and its derivatives has been a subject of interest for many decades, with early reports on its synthesis and conversion to other derivatives dating back to at least 1955. acs.org A significant challenge in the synthesis of azaindoles lies in the heteroannulation process, which involves appending a pyrrole ring to a pyridine or vice versa. nih.gov
Early synthetic methods often involved multi-step procedures. For instance, the synthesis of 2-phenyl-7-azaindole could be achieved through the condensation of 2-fluoro-3-picoline and benzonitrile (B105546) mediated by lithium diisopropylamide (LDA) in what is known as a Chichibabin cyclization. nih.gov Over the years, numerous synthetic strategies have been developed to improve efficiency and yield. These include methods starting from nicotinic acid derivatives or 2,6-dichloropyridine, where microwave heating has been employed to accelerate key reaction steps. organic-chemistry.org
More recent advancements have focused on developing more efficient and versatile synthetic routes. These include palladium-catalyzed cross-coupling reactions and the functionalization of the pyridine ring via its N-oxide. researchgate.net One-pot processes have also been developed, such as the copper-free Sonogashira alkynylation followed by a base-mediated indolization reaction to produce N-alkylazaindoles. organic-chemistry.org These modern methods have made a wider range of substituted 7-azaindole derivatives more accessible for research and drug discovery.
Significance of the 1H-Pyrrolo[2,3-b]pyridine Scaffold in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine scaffold is of paramount significance in medicinal chemistry, primarily due to its prevalence in a multitude of biologically active compounds. researchgate.net Its structural similarity to the purine (B94841) system and its ability to form key hydrogen bond interactions have made it a "kinase privileged fragment." pharmablock.comchemicalbook.com
A vast number of kinase inhibitors are based on the 7-azaindole framework. jst.go.jpnih.gov Kinases are a crucial class of enzymes that regulate a majority of cellular signaling processes, and their dysregulation is implicated in many diseases, including cancer. google.com The 7-azaindole moiety serves as an excellent hinge-binding motif, interacting with the ATP-binding site of kinases. chemicalbook.comjst.go.jp This has led to the development of numerous kinase inhibitors targeting a wide array of kinases. chemicalbook.com
The versatility of the 7-azaindole scaffold allows for the introduction of various substituents at five different positions on the ring structure, enabling medicinal chemists to fine-tune the pharmacological properties of the resulting compounds. chemicalbook.com This has led to the discovery of potent and selective inhibitors for various kinase targets.
Below is a table highlighting some examples of kinase inhibitors and other biologically active compounds that feature the 1H-pyrrolo[2,3-b]pyridine scaffold, demonstrating its broad applicability in drug discovery.
| Compound Name | Target/Activity | Therapeutic Area |
| Vemurafenib | BRAF V600E inhibitor | Melanoma jst.go.jpnih.gov |
| Pexidartinib | CSF1R inhibitor | Tenosynovial giant cell tumor rsc.org |
| Venetoclax | BCL-2 inhibitor | Leukemia rsc.org |
| Tofacitinib (B832) | JAK3 inhibitor | Rheumatoid arthritis wikipedia.org |
| Nortopsentin Analogues | CDK1 inhibitors | Peritoneal Mesothelioma acs.org |
| FGFR Inhibitors | FGFR1, 2, and 3 inhibitors | Cancer rsc.orgrsc.org |
| FLT3 Inhibitors | FLT3 and FLT3-ITD inhibitors | Acute Myeloid Leukemia nih.gov |
| CDK8 Inhibitor | Type II CDK8 inhibitor | Colorectal Cancer acs.org |
This table showcases the diverse range of therapeutic targets that can be modulated by compounds containing the 1H-pyrrolo[2,3-b]pyridine core, underscoring its importance in the development of novel medicines. Research continues to explore the potential of this scaffold in addressing a wide range of diseases. acs.orgrsc.orgnih.gov
Structure
2D Structure
属性
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWISWVYKNLXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348637 | |
| Record name | 1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74420-00-1 | |
| Record name | 1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h Pyrrolo 2,3 B Pyridin 4 Amine and Its Analogs
Established Synthetic Routes to 1H-Pyrrolo[2,3-b]pyridine Core
Traditional methods for constructing the 7-azaindole (B17877) framework are often adaptations of well-known indole (B1671886) syntheses. cdnsciencepub.com These routes typically involve the formation of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring. researchgate.net
The Madelung synthesis, a high-temperature intramolecular cyclization of N-phenylamides using a strong base, has been adapted for the preparation of 7-azaindoles. wikipedia.org This method is particularly useful for synthesizing 2-alkylindoles, which can be challenging to obtain through other methods. wikipedia.org The reaction involves the base-catalyzed thermal cyclization of N-acyl-o-toluidines. wikipedia.org While effective, the vigorous reaction conditions can limit its applicability for more complex or sensitive substrates. researchgate.net Researchers have explored modifications to the traditional Madelung synthesis to improve yields and expand its scope. rsc.org
The Fischer indole synthesis is another cornerstone method that has been applied to the synthesis of 7-azaindoles. cdnsciencepub.com This reaction typically involves the acid-catalyzed cyclization of a pyridylhydrazone. cdnsciencepub.com However, the acidic conditions can deactivate the pyridine ring towards the necessary electrophilic cyclization, often leading to poor yields. researchgate.net A significant advancement has been the use of a purely thermal indolization technique, which avoids the deactivating effect of acid on the pyridine nitrogen. cdnsciencepub.com This thermal approach has shown promise for the synthesis of various 7-azaindoles from pyridylhydrazones. cdnsciencepub.com Despite these modifications, the Fischer synthesis for azaindoles can still be challenging, particularly for pyridylhydrazines that lack electron-donating groups. acs.orgrsc.org
| Synthetic Route | Starting Materials | Key Conditions | Advantages | Limitations |
| Madelung Synthesis | N-acyl-o-toluidines | Strong base, high temperature | Access to 2-alkylindoles | Harsh reaction conditions |
| Fischer Synthesis | Pyridylhydrazones | Acid catalyst or thermal | Versatile for various substitutions | Acid can deactivate pyridine ring |
Cyclocondensation reactions represent a versatile approach to constructing the pyridine ring of the 7-azaindole system. These reactions typically involve the condensation of a 1,5-dicarbonyl compound or its equivalent with ammonia (B1221849) or an ammonia source. baranlab.org A variety of substrates can be employed, leading to a wide range of substituted pyridines. youtube.com For instance, the reaction of 2-amino-1H-pyrrole-3-carbonitrile derivatives with various carbonyl compounds can lead to the formation of the fused pyrrolo[2,3-b]pyridine system. juniperpublishers.comresearchgate.net These methods offer the advantage of building the heterocyclic core from simpler, more readily available starting materials.
Information regarding the direct condensation of 2- or 4-amino hydroxypyridine with chloroacetaldehyde (B151913) for the synthesis of the 1H-pyrrolo[2,3-b]pyridine core is not prominently featured in the provided search results. While various condensation strategies exist for pyridine synthesis, this specific reaction pathway requires further investigation to determine its viability and efficiency in forming the 7-azaindole nucleus.
Advanced Synthetic Strategies for 4-Amination and Derivatization
Once the 1H-pyrrolo[2,3-b]pyridine core is established, the introduction of an amino group at the 4-position is a critical step in the synthesis of the target compound. Modern synthetic methods, particularly cross-coupling reactions, have become indispensable for this transformation.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, including heteroaromatic compounds. researchgate.net For the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, a particularly effective strategy involves a sequence of cross-coupling reactions. nih.gov
A common approach starts with a dihalogenated 7-azaindole, such as 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine. A chemoselective Suzuki-Miyaura cross-coupling reaction can be performed at the more reactive C-2 position to introduce an aryl group. nih.gov This is followed by a Buchwald-Hartwig amination at the C-4 position to install the desired amino group. nih.gov The success of the Buchwald-Hartwig amination often requires the use of appropriate protecting groups on the pyrrole nitrogen to prevent side reactions. nih.gov
| Reaction Type | Substrate | Reagents | Key Transformation |
| Suzuki-Miyaura Coupling | 2-Iodo-4-chloropyrrolopyridine | Arylboronic acid, Pd catalyst | C-C bond formation at C-2 |
| Buchwald-Hartwig Amination | 4-Chloro-2-arylpyrrolopyridine | Amine, Pd catalyst, base | C-N bond formation at C-4 |
The development of these advanced synthetic methodologies has significantly improved the accessibility of 1H-pyrrolo[2,3-b]pyridin-4-amine and its derivatives, facilitating further research into their biological properties and potential applications. nih.govrsc.orgnih.gov
Challenges in Protecting Group Chemistry
The inherent reactivity of the 7-azaindole nucleus, with its electron-rich pyrrole ring and the pyridine nitrogen, presents considerable challenges in terms of protection and deprotection. The presence of an exocyclic amine in this compound further complicates synthetic strategies, necessitating a careful selection of orthogonal protecting groups.
A primary challenge lies in the selective protection of the N1-position of the pyrrole ring. A variety of protecting groups have been employed, each with its own set of advantages and drawbacks. The trimethylsilylethoxymethyl (SEM) group, for instance, is often used. However, its removal can be problematic. In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, the deprotection of the SEM group was found to be challenging, leading to the formation of unexpected side products. mdpi.comuni-rostock.de The release of formaldehyde (B43269) during deprotection can lead to the formation of a tricyclic eight-membered 7-azaindole. mdpi.com
Another commonly used protecting group is the benzenesulfonyl (Bs) group, which is often favored over the tosyl group due to its greater stability under certain reaction conditions. nih.gov For instance, in the synthesis of 2-substituted 7-azaindole analogues, the tosyl group was found to be unstable, prompting the use of the more robust benzenesulfonyl protecting group. nih.gov The bulky triisopropylsilyl (TIPS) group has also been utilized, not only for protection but also to direct lithiation away from the C2 position. nih.gov
The pivaloyl group presents another set of challenges. While it can effectively protect both the N1 and C2 positions of the indole core due to steric hindrance, its removal is notoriously difficult. mdpi.org Although methods using alkoxides have been reported for the deprotection of pivaloylindoles, their general applicability is limited, with variable and sometimes very low yields. mdpi.org
The presence of multiple nitrogen atoms—the pyrrole nitrogen (N1), the pyridine nitrogen (N7), and the exocyclic amino group—requires an orthogonal protecting group strategy to achieve selective functionalization. The choice of protecting group can significantly influence the reactivity and regioselectivity of subsequent transformations. For example, an N-acyl protecting group on the indole nitrogen can be crucial for diminishing the high energetic gap between the ground and excited states of the indole core in certain photochemical reactions. acs.org
The following table summarizes some of the challenges associated with common protecting groups used in the synthesis of this compound and its analogs.
| Protecting Group | Position(s) Protected | Key Challenge(s) | Research Finding(s) |
| Trimethylsilylethoxymethyl (SEM) | N1 | Difficult deprotection, formation of side products. | Deprotection can release formaldehyde, leading to the formation of a tricyclic eight-membered 7-azaindole. mdpi.comuni-rostock.de |
| Benzenesulfonyl (Bs) | N1 | Stability can be a double-edged sword, requiring harsh deprotection conditions. | Selected over the tosyl group for its superior stability in certain synthetic sequences. nih.gov |
| Tosyl (Ts) | N1 | Unstable under certain reaction conditions. | Found to be unstable during the synthesis of some 2-substituted 7-azaindole analogues. nih.gov |
| Triisopropylsilyl (TIPS) | N1 | Bulky nature can hinder some reactions. | Used to prevent lithiation at the C2 position, thereby directing functionalization to other sites. nih.gov |
| Pivaloyl | N1, C2 (steric protection) | Extremely difficult to remove. | Deprotection with alkoxides gives variable and often poor yields. mdpi.org |
Regioselective Functionalization Approaches
Achieving regioselective functionalization of the 1H-pyrrolo[2,3-b]pyridine core is paramount for the synthesis of diverse analogs. The electronic nature of the bicyclic system, with an electron-rich pyrrole ring and an electron-deficient pyridine ring, allows for a range of selective transformations.
Functionalization of the Pyrrole Ring (C2 and C3):
The C3 position is susceptible to electrophilic substitution. For instance, iodination at the C3 position can be achieved using N-iodosuccinimide (NIS). nih.gov The C2 position, being the most acidic carbon, is readily lithiated using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), allowing for the introduction of various electrophiles.
Functionalization of the Pyridine Ring (C4, C5, and C6):
Functionalization of the pyridine ring is more challenging and often requires directed metalation or cross-coupling strategies.
C4-Functionalization: Nucleophilic aromatic substitution (SNAr) at the C4 position is a common strategy, particularly when a good leaving group like a halogen is present. The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has been achieved through a Buchwald-Hartwig amination at the C4 position of a 4-chloro-2-iodo-pyrrolopyridine intermediate. mdpi.comuni-rostock.de The use of a SEM protecting group on the N1-position can facilitate nucleophilic aromatic substitution at C4 by activating the ring. researchgate.net
C5-Functionalization: Ortho-lithiation can be employed for C5 functionalization. For example, after protecting the N1-position with a bulky TIPS group to prevent C2-lithiation, treatment with a strong base can lead to lithiation at the C5 position, followed by quenching with an electrophile to introduce functionality at this site. nih.gov
C6-Functionalization: A notable strategy for C6 functionalization is the "directed metalation-group dance." In this approach, an N7-carbamoyl group directs metalation and electrophilic quench to the C6 position. This is then followed by an N7 to N1 carbamoyl (B1232498) group migration (the "dance"), which then allows for a second directed metalation at the C2 position. This sequence enables the synthesis of 2,6-disubstituted 7-azaindoles.
The following table provides a summary of various regioselective functionalization approaches for the 1H-pyrrolo[2,3-b]pyridine scaffold.
| Position | Method | Reagents/Conditions | Outcome |
| C2 | Directed Metalation | n-BuLi or LDA, followed by an electrophile | Introduction of various substituents at the most acidic position. |
| C3 | Electrophilic Halogenation | N-Iodosuccinimide (NIS) | Selective iodination of the C3 position. nih.gov |
| C4 | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig amination on a 4-chloro precursor | Introduction of an amino group at the C4 position. mdpi.comuni-rostock.de |
| C5 | Directed ortho-Metalation | TIPS protection at N1, followed by lithiation and electrophilic quench | Functionalization at the C5 position. nih.gov |
| C6 | Directed Metalation-Group Dance | N7-carbamoyl directing group, metalation, electrophilic quench | Regioselective functionalization at the C6 position. |
Chemical Reactivity and Transformations of 1h Pyrrolo 2,3 B Pyridin 4 Amine Systems
Electrophilic Aromatic Substitution Reactions
Research into the chemistry of 1H-pyrrolo[2,3-b]pyridines has shown that this system readily undergoes electrophilic aromatic substitution. These reactions, including nitration, nitrosation, halogenation, and aminomethylation, occur primarily at the 3-position of the pyrrole (B145914) ring. Current time information in Bangalore, IN. This regioselectivity is attributed to the higher electron density at this position, making it the most favorable site for electrophilic attack.
The introduction of a nitro group onto the 1H-pyrrolo[2,3-b]pyridine scaffold is a key transformation. While specific conditions for the nitration of 1H-pyrrolo[2,3-b]pyridin-4-amine are not extensively detailed in the available literature, the general strategy for nitrating pyrrolopyridine systems involves the use of standard nitrating agents. The reaction leads to the formation of 3-nitro derivatives.
Table 1: General Conditions for Nitration of Pyrrolopyridine Systems
| Reagent | Solvent | General Observations |
|---|---|---|
| Nitric Acid/Sulfuric Acid | Varies | Standard conditions for aromatic nitration. |
Nitrosation, the introduction of a nitroso group (-NO), is another electrophilic substitution that has been observed to occur at the 3-position of the 1H-pyrrolo[2,3-b]pyridine ring system. Current time information in Bangalore, IN. This reaction typically proceeds by treating the substrate with a source of the nitrosonium ion (NO⁺), such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).
The bromination of 1H-pyrrolo[2,3-b]pyridines selectively yields the 3-bromo derivative. This reaction is a valuable tool for introducing a bromine atom that can serve as a handle for further functionalization, such as in cross-coupling reactions. Common brominating agents are employed for this purpose. A patent has described the bromination of a 1H-pyrrolo[2,3-b]pyridine derivative using either molecular bromine (Br₂) or N-Bromosuccinimide (NBS) in a solvent like chloroform (B151607) (CHCl₃). google.com The resulting product, 3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine, is a known compound.
Table 2: Reagents for Bromination at the 3-Position
| Reagent | Solvent | Product |
|---|---|---|
| N-Bromosuccinimide (NBS) | Chloroform (CHCl₃) | 3-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine |
Iodination at the 3-position of the 1H-pyrrolo[2,3-b]pyridine ring has also been documented. Current time information in Bangalore, IN. However, direct iodination can be challenging. For instance, an attempted iodination of a related derivative using lithium diisopropylamide (LDA) resulted in a very low yield of the desired product. nih.gov This suggests that while 3-iodo derivatives can be formed, optimization of reaction conditions is crucial for achieving efficient synthesis.
The Mannich reaction is a three-component condensation that provides a versatile method for the C-alkylation of acidic protons. nih.gov In the context of this compound, which is a 4-amino-7-azaindole, the reaction occurs at the nucleophilic C-3 position of the pyrrole ring. This aminomethylation reaction involves the condensation of the azaindole with a non-enolizable aldehyde (like formaldehyde) and a primary or secondary amine. nih.gov This reaction has been successfully applied to 7-azaindole (B17877) and 4-azaindole (B1209526) systems, leading to the formation of 3-substituted derivatives. nih.govresearchgate.net
Table 3: Components of the Mannich Reaction on Azaindoles
| Substrate | Reagents | Product Type |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | Formaldehyde (B43269), Secondary Amine (e.g., Dimethylamine, Piperidine) | 3-(Dialkylaminomethyl)-1H-pyrrolo[2,3-b]pyridine |
While electrophilic substitution on the 1H-pyrrolo[2,3-b]pyridine ring system overwhelmingly favors the 3-position, there has been an isolated observation of nitration occurring at the 2-position. Current time information in Bangalore, IN. This alternative regiochemistry is atypical and is likely influenced by the specific substitution pattern of the starting material and the reaction conditions employed. The presence of certain directing groups or steric hindrance at the 3-position could potentially favor substitution at the less reactive 2-position.
Nucleophilic Substitution and Rearrangement Reactions
The inherent electron deficiency of the pyridine (B92270) ring makes the 1H-pyrrolo[2,3-b]pyridine system susceptible to nucleophilic attack, particularly at the C4 and C6 positions. This reactivity is central to the functionalization of the core structure.
The chlorine atom at the 4-position of the 1H-pyrrolo[2,3-b]pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the direct introduction of amino substituents, a key transformation in the synthesis of medicinally relevant compounds. One of the primary methods to achieve this is the palladium-catalyzed Buchwald-Hartwig amination. For instance, a 2-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate can be successfully coupled with a secondary amine at the C-4 position to yield the corresponding 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine. nih.gov The success of this transformation often requires the protection of the pyrrole nitrogen, for example with a trimethylsilylethoxymethyl (SEM) group, to ensure the reaction proceeds efficiently. nih.gov
Acid-promoted amination has also been studied, particularly using water as a solvent. While this research focused on the closely related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine system, the principles are applicable. The study demonstrated that various aniline (B41778) derivatives can displace the 4-chloro group. The reaction's success is heavily influenced by the electronic and steric properties of the incoming amine nucleophile.
Table 1: HCl-Promoted Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with Various Anilines in Water
| Entry | Aniline Substituent | pKa of Anilino-nucleophile | Conversion (%) | Isolated Yield (%) |
| 1 | 4-OCH₃ | 5.34 | 100 | 95 |
| 2 | 4-CH₃ | 5.08 | 100 | 94 |
| 3 | H | 4.63 | 100 | 93 |
| 4 | 4-F | 4.65 | 100 | 95 |
| 5 | 4-Cl | 3.98 | 100 | 96 |
| 6 | 3-Cl | 3.52 | 100 | 94 |
| 7 | 3-CF₃ | 3.49 | 100 | 92 |
| 8 | 3-CN | 2.75 | 100 | 89 |
| 9 | 4-CN | 1.74 | 100 | 85 |
| 10 | 4-NO₂ | 1.02 | 100 | 72 |
| 11 | 2-Cl | 2.70 | 82 | 65 |
| 12 | 2-I | 2.65 | 70 | 58 |
| 13 | 2,6-di-CH₃ | 3.86 | 21 | 15 |
| 14 | 2-Cl, 4-NO₂ | <1 | 0 | 0 |
Data adapted from a study on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, illustrating principles applicable to the 1H-pyrrolo[2,3-b]pyridine system. Conversion and yield are influenced by the nucleophile's basicity and steric hindrance. nih.gov
Information regarding the specific rearrangement of 1H-pyrrolo[2,3-b]pyridine systems to N-1-substituted pyrrolo[3,2-c]pyridines could not be located in the searched resources. While rearrangements like the Dimroth rearrangement are known for other nitrogen-containing heterocycles, specific examples for this transformation were not found.
The electronic nature of substituents on the 1H-pyrrolo[2,3-b]pyridine ring system exerts a profound influence on its reactivity and the regioselectivity of reactions. The inherent electron-deficient character of the pyridine portion of the molecule makes it susceptible to nucleophilic attack, and this is modulated by attached functional groups.
For instance, in palladium-catalyzed cross-coupling reactions on a di-halogenated substrate such as 2-iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine, the oxidative addition of palladium occurs preferentially at the C-2 position over the C-4 position. nih.gov This indicates that the electronic environment makes the C-2 iodo-group more reactive towards the metal catalyst than the C-4 chloro-group in this specific context. nih.gov
The electronic properties of the nucleophile are also critical. In the acid-promoted amination of related chloropyrrolopyrimidines, anilines with pKa values ranging from approximately 1.0 to 5.3 were generally effective nucleophiles. nih.gov However, the reaction rate and yield are affected, with very weak nucleophiles (e.g., anilines with pKa < 1) being unsuitable for the reaction. nih.gov Conversely, the presence of electron-donating groups on the pyrrolopyridine scaffold can decrease reactivity in other transformations. For example, a 1-acetyl-pyrrolo[2,3-b]pyridine, considered an analogue with an electron-donating group relative to other substituted indoles in the study, reacted more slowly in a gold-catalyzed [2+2] cycloaddition reaction, requiring a higher catalyst loading. acs.org In contrast, introducing a strong electron-withdrawing group like a trifluoromethyl group at the 5-position has been shown to be beneficial in the context of creating potent enzyme inhibitors, potentially by enabling additional hydrogen bonding interactions with target proteins. nih.gov
Ring Expansion Reactions
The fused bicyclic structure of the 1H-pyrrolo[2,3-b]pyridine system can undergo transformations that lead to larger, more complex heterocyclic structures.
A notable ring expansion reaction has been observed for substituted 1H-pyrrolo[2,3-b]pyridines. Specifically, the treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform and a strong base like potassium hydroxide (B78521) results in the expansion of the five-membered pyrrole ring. rsc.org This reaction leads to the formation of a 2-chloro-3-phenyl-1,8-naphthyridine, effectively inserting a carbon atom into the original pyrrole ring to form a new six-membered ring. rsc.org
Dimerization and Oligomerization
Under certain conditions, 1H-pyrrolo[2,3-b]pyridine derivatives can undergo reactions to form dimeric structures. This reactivity has been observed in reactions involving aldehydes. For example, the reaction of 1H-pyrrolo[2,3-b]pyridines with aldehydes can lead to the formation of di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes, where two azaindole units are linked at their 3-positions by a methylene (B1212753) bridge derived from the aldehyde. rsc.org A similar tendency for dimerization has been noted for the isomeric 4-azaindoles, which can react with formaldehyde to produce dimeric products. nih.gov Furthermore, an unusual oxidative dimerization has been reported for the related 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) system upon treatment with sodium hypochlorite, resulting in a complex polyheterocyclic structure. acs.org
Formation of Di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes with Aldehydes
The C-3 position of the 1H-pyrrolo[2,3-b]pyridine ring is analogous to the C-3 position of indole (B1671886), which is highly nucleophilic and readily undergoes electrophilic substitution reactions. One such reaction is the acid-catalyzed condensation with aldehydes to form bis-heterocyclic methanes. This reaction proceeds via an initial electrophilic attack of the protonated aldehyde on the C-3 position of one pyrrolopyridine unit, forming a carbocation intermediate. This intermediate is then attacked by a second pyrrolopyridine molecule at its C-3 position, leading to the formation of a methylene-bridged dimer after deprotonation.
While specific studies on this compound are not extensively detailed in readily available literature, the reaction is well-established for related pyrrole-containing heterocycles. For instance, the synthesis of bis(pyrrolo[2,1-a]isoquinolinyl)methanes is achieved through the TfOH-catalyzed sequential Friedel–Crafts alkylation of the pyrroloisoquinoline core with an aldehyde. acs.org This analogous reaction underscores the general reactivity pattern of the pyrrole moiety within fused heterocyclic systems. The reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with various aldehydes has also been demonstrated, yielding the initial adduct at the C-3 position, which is the precursor to the dimeric product. rsc.org
The general reaction is as follows:
Reaction Scheme for the Formation of Di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes
2 equivalents of this compound react with an aldehyde (R-CHO) in the presence of an acid catalyst to yield the corresponding di-3-(1H-pyrrolo[2,3-b]pyridyl)methane.
The table below provides examples of aldehydes that typically react with such pyrrole systems.
| Aldehyde (R-CHO) | R Group | Expected Product Name |
| Formaldehyde | -H | Bis(4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)methane |
| Benzaldehyde | -C₆H₅ | Bis(4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)(phenyl)methane |
| Acetaldehyde | -CH₃ | 1,1-Bis(4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane |
Tendency of 4-Azaindoles to Form Dimers with Formaldehyde
A specific and notable case of the reaction described above is the tendency of 4-azaindoles (1H-pyrrolo[2,3-b]pyridines) to form methylene-bridged dimers specifically with formaldehyde. nih.gov This reactivity can be both a useful synthetic pathway and a source of side products in reactions where formaldehyde is generated in situ. For example, challenges have been noted during the deprotection of N-SEM (2-(trimethylsilyl)ethoxymethyl) protected 7-azaindoles, where the released formaldehyde leads to the formation of dimeric and other side products. nih.gov
The reaction is a classic example of an electrophilic aromatic substitution on the electron-rich pyrrole ring, where the highly reactive formaldehyde acts as the electrophile. The product is bis(1H-pyrrolo[2,3-b]pyridin-3-yl)methane or its substituted analogues.
| Reactant | Reagent | Product | Observation |
| 4-Azaindole | Formaldehyde (HCHO) | Bis(1H-pyrrolo[2,3-b]pyridin-3-yl)methane | Known tendency to form dimers. nih.gov |
| N-SEM-7-azaindole | Deprotection agents (e.g., acid) | 7-Azaindole + Formaldehyde -> Dimeric side products | Formaldehyde released during deprotection reacts with the parent molecule. nih.gov |
Reactivity of N-1 Substituted Grignard Derivatives
The N-1 position of the pyrrole ring in this compound features an acidic proton. Treatment with a strong base, such as a Grignard reagent (RMgX), is expected to deprotonate this position to form an N-1 magnesium salt. This resulting organometallic intermediate is a potent nucleophile and can be used to introduce substituents at the pyrrole nitrogen. mdpi.comresearchgate.net
The general process involves two steps:
Deprotonation: The Grignard reagent acts as a base, abstracting the acidic N1-proton to form an alkane and the N-magnesium halide derivative of the azaindole.
Nucleophilic Attack: The newly formed N-1 nucleophile attacks an electrophile (e.g., an alkyl halide or a carbonyl compound), resulting in the formation of a new N-C bond.
While Grignard reagents are commonly known as carbon nucleophiles, they are also very strong bases and will react with acidic protons first. mdpi.com In the case of this compound, the pyrrole N-H proton is significantly more acidic than the amine (C4-NH₂) protons, ensuring selectivity for N-1 deprotonation. This approach is a standard method for the N-functionalization of pyrroles and indoles. For example, N-methylation of a related 7-azaindole derivative is readily achieved by deprotonation with sodium hydride (NaH), a similar strong base, followed by the addition of methyl iodide. acs.org
The table below outlines the expected reactions of the N-1 Grignard derivative with common electrophiles.
| Grignard Reagent (R'MgX) | Electrophile (E⁺) | Expected N-1 Substituted Product |
| CH₃MgBr | CH₃I (Methyl Iodide) | 1-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine |
| C₂H₅MgBr | (CH₃)₂CO (Acetone) | 2-(4-Amino-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-2-ol |
| PhMgBr | C₆H₅CHO (Benzaldehyde) | (4-Amino-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanol |
Biological and Pharmacological Relevance of 1h Pyrrolo 2,3 B Pyridin 4 Amine Derivatives
Kinase Inhibition Profiles
Derivatives of 1H-pyrrolo[2,3-b]pyridin-4-amine have been extensively investigated as inhibitors of several key kinases, demonstrating their potential in therapeutic areas such as oncology, inflammation, and neurodegenerative disorders.
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a critical component of inhibitors targeting the Colony Stimulating Factor 1 Receptor (CSF1R), a key regulator of macrophage differentiation, proliferation, and survival. nih.govnih.gov CSF1R is a validated target in various diseases, including cancer and inflammatory conditions. nih.govnih.gov The FDA-approved drug Pexidartinib, a CSF1R inhibitor, features this core structure. nih.gov
In the pursuit of developing new CSF1R inhibitors, a specific 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine was synthesized and evaluated. nih.gov Synthetic strategies involved key steps like chemoselective Suzuki–Miyaura cross-coupling and Buchwald–Hartwig amination to build the final molecule. nih.gov The resulting compound, however, proved to be 20-fold less potent than a reference pyrrolopyrimidine inhibitor, highlighting the importance of the N-3 nitrogen in the parent compound for efficient CSF1R inhibition. nih.gov Despite this, the research underscores the continued interest in the 7-azaindole (B17877) scaffold for designing CSF1R inhibitors. nih.gov
| Compound | Target Kinase | Finding | Reference |
|---|---|---|---|
| 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine (compound 3c) | CSF1R | 20-fold less potent than the pyrrolopyrimidine reference inhibitor. | nih.gov |
Janus kinases (JAKs) are crucial for signaling a wide range of cytokines and are implicated in immune-related diseases. nih.govgoogle.com Due to its specific tissue distribution, Janus Kinase 3 (JAK3) is a particularly attractive target for developing immunomodulators. nih.govjst.go.jp A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as novel and potent JAK3 inhibitors. nih.govjst.go.jpresearchgate.net
Research has shown that modifications to the 1H-pyrrolo[2,3-b]pyridine ring significantly impact inhibitory activity. For instance, introducing a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position led to a substantial increase in JAK3 inhibition. nih.govjst.go.jpresearchgate.net Compound 14c was identified as a potent and moderately selective JAK3 inhibitor that demonstrated an immunomodulating effect on T cell proliferation. nih.govjst.go.jp Furthermore, deleting an N-methyl group at the C4-position of a parent compound to create 14a resulted in a more than 100-fold increase in JAK3 inhibitory activity, achieving an IC₅₀ value of 14 nM. researchgate.net
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 14a | JAK3 | 14 | researchgate.net |
| 14c | JAK3 | Potent inhibitor (specific value not provided) | nih.govjst.go.jpresearchgate.net |
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway, when abnormally activated, plays a significant role in the development of various tumors. rsc.orgnih.gov This makes targeting FGFRs an appealing strategy for cancer therapy. rsc.orgnih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed that show potent inhibitory activities against FGFR1, 2, and 3. rsc.orgnih.gov
Among the synthesized compounds, 4h emerged as a particularly potent pan-FGFR inhibitor. rsc.orgnih.gov It demonstrated strong activity against FGFR1, FGFR2, and FGFR3, with IC₅₀ values in the low nanomolar range. rsc.orgnih.gov Compound 4h also exhibited significant effects in vitro, including the inhibition of breast cancer cell proliferation, migration, and invasion, while also inducing apoptosis. rsc.orgnih.gov This research has successfully developed a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFRs with potential for further optimization. rsc.orgnih.gov
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 4h | FGFR1 | 7 | rsc.orgnih.gov |
| FGFR2 | 9 | rsc.orgnih.gov | |
| FGFR3 | 25 | rsc.orgnih.gov | |
| FGFR4 | 712 | rsc.orgnih.gov |
Phosphodiesterase 4B (PDE4B) is an enzyme involved in regulating intracellular signaling and has been implicated in inflammatory processes and central nervous system (CNS) diseases. nih.govnih.gov A novel series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as selective and potent PDE4B inhibitors. nih.govnih.gov
This series of compounds displayed a range of moderate to good inhibition against PDE4B, with IC₅₀ values between 0.11 and 1.1 μM. nih.gov Compound 11h was identified as a lead compound that preferentially inhibits PDE4B and significantly inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages. nih.govnih.gov This compound represents a promising lead for further development in the context of CNS diseases. nih.gov
| Compound Series | Target Enzyme | IC₅₀ Range (μM) | Reference |
|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | PDE4B | 0.11 - 1.1 | nih.gov |
Glycogen Synthase Kinase 3β (GSK-3β) is a key enzyme in various cellular processes, and its dysregulation is linked to the pathology of several diseases, including Alzheimer's disease (AD). nih.govnih.gov Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been discovered as potent GSK-3β inhibitors, showing promise as potential treatments for AD. nih.govnih.gov
One such derivative, B10 , which incorporates a quinolin-8-ol moiety, potently inhibited GSK-3β with an IC₅₀ of 66 nM. nih.gov B10 was also shown to decrease phosphorylated tau levels and promote neuronal neurite outgrowth. nih.gov Another rationally designed inhibitor, S01 , demonstrated exceptionally potent inhibition of GSK-3β with an IC₅₀ of 0.35 nM and showed acceptable selectivity against other kinases. nih.gov S01 effectively decreased tau phosphorylation levels in cell-based assays and ameliorated dyskinesia in a zebrafish AD model, highlighting its potential as a clinical candidate. nih.gov
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| S01 | GSK-3β | 0.35 ± 0.06 | nih.gov |
| B10 | GSK-3β | 66 ± 2.5 | nih.gov |
Traf2- and Nck-interacting kinase (TNIK) is a critical component of the Wnt/β-catenin signaling pathway and has emerged as a promising therapeutic target for colorectal cancer. nih.govresearchgate.net The 1H-pyrrolo[2,3-b]pyridine scaffold was identified as having high inhibitory activity against TNIK. nih.gov
Subsequent design and synthesis of several series of compounds based on this scaffold led to the discovery of derivatives with potent TNIK inhibition, with some IC₅₀ values below 1 nM. nih.govresearchgate.net A three-dimensional quantitative structure-activity relationship (3D-QSAR) study of thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors revealed pIC₅₀ values ranging from 7.37 to 9.92. researchgate.net These findings provide new prospects for TNIK as a drug target and demonstrate the potential of this class of compounds in cancer therapy. nih.govresearchgate.net
| Compound Series | Target Kinase | Activity Range | Reference |
|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine derivatives | TNIK | pIC₅₀: 7.37 to 9.92 | researchgate.net |
| 1H-pyrrolo[2,3-b]pyridine derivatives | TNIK | Some compounds with IC₅₀ < 1 nM | nih.govresearchgate.net |
Other Kinase Targets (e.g., B-Raf, JAK3, ATR, EGFR, PIM, Alk5, CAMKK2)
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of a wide array of protein kinases, which are critical regulators of cellular signaling pathways.
B-Raf: The 4-aryl-1H-pyrrole[2,3-b]pyridine scaffold has been identified as a valuable starting point for the development of new inhibitors of B-Raf kinase. researchgate.net B-Raf is a key component of the MAPK/ERK signaling pathway, and its mutation is a driver in many human cancers, most notably melanoma. researchgate.netresearchgate.net
Janus Kinase 3 (JAK3): A significant body of research has focused on 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Janus kinases (JAKs), particularly JAK3. nih.govnih.gov JAK3 plays a specific and crucial role in signaling pathways for multiple interleukins (e.g., IL-2, IL-4, IL-7), which are essential for the differentiation and proliferation of T cells. nih.govnih.gov Structure-activity relationship (SAR) studies on 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives revealed that specific substitutions are key to potency. For instance, compound 14c was identified as a potent and moderately selective JAK3 inhibitor. nih.gov Further optimization led to compounds like 31 , which also showed potent JAK3 inhibition. nih.gov The inhibitory concentrations for several derivatives against JAK family kinases highlight the potential for achieving selectivity. nih.govnih.gov
Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives against JAK Kinases
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
|---|---|---|---|
| 6 | 2900 | 1800 | 1100 |
| 14a | 280 | 160 | 14 |
| 14c | 410 | 250 | 11 |
Data sourced from Nakajima, Y., et al. (2015). nih.gov
Ataxia-Telangiectasia and Rad3-related (ATR) Kinase: The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized in the rational design of highly selective inhibitors for Ataxia-Telangiectasia Mutated (ATM) kinase. researchgate.netnih.gov This work was built upon prior research on dual inhibitors that targeted both ATM and the related kinase ATR. researchgate.net Both ATR and ATM are critical regulators of the DNA damage response pathway, making them attractive targets in oncology. researchgate.netnih.gov
Epidermal Growth Factor Receptor (EGFR): While direct inhibition of EGFR by this compound derivatives is not extensively documented in the reviewed literature, the closely related pyrrolo[2,3-d]pyrimidine scaffold has shown significant activity. This suggests the potential for developing 7-azaindole-based EGFR inhibitors.
Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2): The azaindole (pyrrolopyridine) structure is actively being pursued as a hinge-binding inhibitor series for CAMKK2. This kinase is involved in regulating cellular energy metabolism and has been implicated in conditions such as prostate cancer and metabolic disorders.
Immunomodulatory Effects
The inhibition of key signaling kinases, particularly JAK3, provides a direct mechanism for the immunomodulatory effects observed with this compound derivatives.
The proliferation of T cells stimulated by Interleukin-2 (IL-2) is a hallmark of an adaptive immune response and is critically dependent on the JAK1/JAK3 signaling pathway. Several 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have demonstrated potent inhibition of this process. Compound 14c , a potent JAK3 inhibitor, was shown to have a significant immunomodulating effect by inhibiting IL-2-stimulated T cell proliferation. nih.gov Further optimization of this series led to compound 31 , which also exhibited a powerful inhibitory effect in a cellular assay for IL-2-stimulated T cell proliferation. nih.gov This activity confirms that by targeting JAK3, these compounds can effectively suppress T cell-mediated immune responses. nih.govnih.gov
Table 2: Effect of Compound 14c on IL-2-Stimulated T Cell Proliferation
| Compound | T Cell Proliferation IC₅₀ (nM) |
|---|---|
| 14c | 210 |
Data sourced from Nakajima, Y., et al. (2015). nih.gov
While direct studies on the inhibition of TNF-α release from macrophages by these specific derivatives were not prominent in the reviewed literature, the mechanism of action strongly implies such activity. Macrophage activation and the production of pro-inflammatory cytokines like TNF-α are regulated by various cytokine signals that rely on the JAK/STAT pathway. For example, JAK1 plays a key role in mediating inflammatory responses. nih.gov By inhibiting JAK1, 1H-pyrrolo[2,3-b]pyridine derivatives can interfere with the signaling cascades that lead to the transcription of pro-inflammatory genes, thereby potentially reducing the release of cytokines like TNF-α from activated macrophages.
Anticancer Activity
The kinase inhibitory properties of this compound derivatives make them promising candidates for anticancer drug development, with demonstrated effects on cancer cell growth and survival.
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to inhibit the proliferation of cancer cells. In a notable study, a series of these compounds were evaluated for their activity as fibroblast growth factor receptor (FGFR) inhibitors. One derivative, compound 4h , was found to effectively inhibit the proliferation of breast cancer 4T1 cells. The abnormal activation of the FGFR signaling pathway is a known factor in the development of various tumors, making its inhibition a viable strategy for cancer therapy.
In addition to halting proliferation, effective anticancer agents often trigger programmed cell death, or apoptosis, in tumor cells. The 1H-pyrrolo[2,3-b]pyridine derivative 4h was shown to induce apoptosis in 4T1 breast cancer cells. nih.gov Further investigation into the mechanism revealed that treatment of 4T1 cells with 4h led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the expression of cleaved caspase-3, a key executioner of apoptosis. nih.gov This demonstrates that these compounds can eliminate cancer cells by activating the intrinsic apoptotic pathway. nih.gov
Table 3: Mentioned Compounds
| Compound Name/Identifier | Chemical Class/Scaffold |
|---|---|
| This compound | 7-Azaindole |
| Compound 4h | 1H-pyrrolo[2,3-b]pyridine derivative |
| Compound 6 | 1H-pyrrolo[2,3-b]pyridine derivative |
| Compound 14a | 1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
| Compound 14c | 1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
| Compound 31 | 1H-pyrrolo[2,3-b]pyridine-5-carboxamide |
| GW6604 | 2-phenyl-4-(3-pyridin-2-yl-1H-pyrazol-4-yl)pyridine |
| Bcl-2 | B-cell lymphoma 2 protein |
| Caspase-3 | Cysteine-aspartic protease 3 |
Other Reported Biological Activities
Antihypertensive Activity
Derivatives of pyridopyrimidine, a class of compounds structurally related to 1H-pyrrolo[2,3-b]pyridines, have been systematically evaluated for their potential to lower blood pressure. A notable study on a series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives identified several compounds with significant antihypertensive effects in spontaneously hypertensive rats. usp.br One of the most potent compounds, 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine, demonstrated a gradual and sustained reduction in blood pressure at oral doses of 10-50 mg/kg, effectively normalizing blood pressure levels. usp.br The activity was found to be sensitive to structural changes in the 6-aryl group and at the 2 and 4 positions of the pyridopyrimidine ring. usp.br
Further research into pyrimidine (B1678525) derivatives has expanded on this potential. A series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives also exhibited potent antihypertensive activity at oral doses as low as 0.3-10 mg/kg in hypertensive rats. nih.gov The mechanism for some of these compounds was linked to alpha-adrenoceptor blockade. nih.gov Other new pyrimidine derivatives have been shown to decrease mean arterial blood pressure by activating endothelial nitric oxide synthase (eNOS), a key regulator of vascular tone. mdpi.com
Table 1: Antihypertensive Activity of Selected Pyridopyrimidine and Quinazoline Derivatives
| Compound Name | Structure | Animal Model | Oral Dose (mg/kg) | Observed Effect | Reference |
|---|---|---|---|---|---|
| 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine | Pyridopyrimidine | Spontaneously Hypertensive Rat | 10-50 | Gradual and sustained blood pressure reduction to normotensive levels. | usp.br |
| 4-amino-2-[4-(cinnamoyl)piperazino]-6,7-dimethoxyquinazoline | Quinazoline | Spontaneously Hypertensive Rat | 0.3-10 | Potent blood pressure reduction. | nih.gov |
| 4-amino-2-[4-(4-ethoxycinnamoyl)piperazino]-6,7-dimethoxyquinazoline | Quinazoline | Spontaneously Hypertensive Rat | 0.3-10 | Potent blood pressure reduction. | nih.gov |
This table presents data on compounds structurally related to this compound to illustrate the antihypertensive potential within the broader class.
Antipyretic Activity
The pyrimidine nucleus is a core component of various compounds investigated for a range of therapeutic effects, including anti-inflammatory, analgesic, and antipyretic activities. The mechanism for these effects is often associated with the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins (B1171923) involved in fever and inflammation.
While specific studies focusing exclusively on the antipyretic properties of this compound derivatives are not extensively detailed in the reviewed literature, the broader classes of pyridine (B92270) and pyrimidine derivatives have been recognized for this potential. For instance, pyridine and pyrimidine analogs of acetaminophen (B1664979) have been studied as inhibitors of COX, the target for many antipyretic drugs. This suggests that the pyrrolopyridine scaffold may be a viable starting point for the development of novel antipyretic agents, although dedicated research in this specific area is required for confirmation.
Antibacterial Activity
The rise of antibiotic resistance has spurred the search for new antibacterial agents, and pyrrolopyridine derivatives have emerged as a promising class of compounds. High-throughput screening has identified 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as potent antibacterial agents. One of the most active compounds from a screening demonstrated a Minimum Inhibitory Concentration (MIC) value of 3.35 µg/mL against Escherichia coli.
Studies on related scaffolds like pyrazolo[3,4-b]pyridines have also shown moderate antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. Furthermore, certain pyrrolo[2,3-d]pyrimidine derivatives have exhibited excellent activity against S. aureus, with MIC values as low as 0.31 mg/mL, which compares favorably to the standard drug ampicillin (B1664943) (MIC 0.62 mg/mL).
Table 2: In Vitro Antibacterial Activity of Selected Pyrrolopyridine and Related Derivatives
| Compound Class | Test Organism | MIC | Reference |
|---|---|---|---|
| 5-oxo-4H-pyrrolo[3,2-b]pyridine derivative | Escherichia coli | 3.35 µg/mL | |
| Pyrrolo[2,3-d]pyrimidine derivative 3b | Staphylococcus aureus | 0.31 mg/mL | |
| Pyrrolo[2,3-d]pyrimidine derivative 3c | Staphylococcus aureus | 0.31 mg/mL | |
| Pyrrolo[2,3-d]pyrimidine derivative 7e | Staphylococcus aureus | 0.31 mg/mL | |
| Pyrrolo[2,3-d]pyrimidine derivative 3c | Escherichia coli | 1.25 mg/mL | |
| Pyrrolo[2,1-b] usp.brbenzothiazole derivative 9d | Staphylococcus aureus | 4 µmol/L |
Antimycobacterial Activity
Derivatives of the pyrrolopyridine scaffold have demonstrated significant potential as antimycobacterial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. Specifically, derivatives of 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine have been evaluated, with ester-containing compounds showing potent activity, with some MIC₉₀ values below 0.15 µM.
In a study focused on pyrrole-2-carboxylate derivatives, one compound was found to have an MIC value of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv, a level of activity comparable to the standard drug ethambutol. This highlights the potential of the pyrrole-containing heterocyclic systems in the development of new antitubercular drugs.
Table 3: In Vitro Antimycobacterial Activity of Selected Pyrrole (B145914) Derivatives
| Compound Class/Name | Test Organism | MIC | Reference |
|---|---|---|---|
| 7-Amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine ester derivatives | Mycobacterium tuberculosis | <0.15 µM (MIC₉₀) |
Antifungal Activity
Certain derivatives of the pyrrolopyridine family have been investigated for their antifungal properties. Research on new pyrrolo[2,3-d]pyrimidine derivatives has shown that several compounds exhibit excellent activity against Candida albicans, a common human fungal pathogen. Notably, compounds designated as 3a-d, 7a,e, and 11d displayed MIC values ranging from 0.31 to 0.62 mg/mL, which proved superior to the standard antifungal drug fluconazole (B54011) (MIC 1.5 mg/mL) in the same study.
A separate investigation into Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione also reported moderate activity against Candida albicans. More recently, a series of pyrrolo[1,2-a]pyrazines were found to be highly active against all tested Candida species, indicating the broad potential of pyrrole-fused heterocyclic systems as antifungal agents.
Table 4: In Vitro Antifungal Activity of Selected Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound Name/Class | Test Organism | MIC (mg/mL) | Standard Drug (Fluconazole) MIC (mg/mL) | Reference |
|---|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidine 3a | Candida albicans | 0.62 | 1.5 | |
| Pyrrolo[2,3-d]pyrimidine 3b | Candida albicans | 0.62 | 1.5 | |
| Pyrrolo[2,3-d]pyrimidine 3c | Candida albicans | 0.31 | 1.5 | |
| Pyrrolo[2,3-d]pyrimidine 3d | Candida albicans | 0.62 | 1.5 |
Antiparkinson's Activity
The adenosine (B11128) A₂A receptor has become a significant non-dopaminergic target for the treatment of Parkinson's disease. Antagonists of this receptor can enhance postsynaptic responses to dopamine, offering a novel therapeutic strategy. Research in this area has led to the discovery of potent A₂A receptor antagonists based on a pyrazolopyrimidine core, which is structurally related to 1H-pyrrolo[2,3-b]pyridine.
One study detailed the synthesis of a series of 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives. A lead compound from this series, designated 11o, showed high binding affinity and full antagonism for both human A₂A and A₁ receptors. In animal models of Parkinson's disease, compound 11o demonstrated the ability to dose-dependently reverse haloperidol-induced catalepsy, a key indicator of antiparkinsonian activity, with an ED₅₀ between 3 and 10 mg/kg. These findings underscore the potential of this class of compounds as effective treatments for Parkinson's disease.
Table 5: Antiparkinson's Activity of a Lead Pyrazolopyrimidine Derivative
| Compound Name | Target | In Vitro Activity | In Vivo Model | Effect | Reference |
|---|
Antiviral Activity
The pyrrolopyridine scaffold is present in several natural and synthetic compounds with significant antiviral activity. Derivatives have been developed and evaluated against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Respiratory Syncytial Virus (RSV).
One study synthesized a series of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates and tested their anti-HIV-1 activity. Several derivatives exhibited potent activity, with the most active compound, ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate (12j), showing an EC₅₀ of 1.65 µM. In another study, a series of xylosyl nucleoside phosphonates were synthesized, with the adenine-containing analogue showing good activity against measles virus (MeV) and enterovirus-68 (EV-68), with EC₅₀ values of 12 and 16 µM, respectively. The diverse mechanisms of action and broad spectrum of activity highlight the versatility of the pyrrolopyridine core in developing new antiviral therapies.
Table 6: Antiviral Activity of Selected Pyrrolopyridine and Related Derivatives
| Compound Name/Class | Virus | In Vitro Activity (EC₅₀) | Reference |
|---|---|---|---|
| Ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate (12j) | HIV-1 | 1.65 µM | |
| Adenine-containing xylosyl nucleoside phosphonate | Measles Virus (MeV) | 12 µM |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine |
| 4-amino-2-[4-(cinnamoyl)piperazino]-6,7-dimethoxyquinazoline |
| 4-amino-2-[4-(4-ethoxycinnamoyl)piperazino]-6,7-dimethoxyquinazoline |
| 4-amino-2-[4-(2-furoyl)piperazino]-6,7-dimethoxyquinazoline |
| 5-oxo-4H-pyrrolo[3,2-b]pyridine |
| Pyrrolo[2,3-d]pyrimidine |
| Pyrrolo[2,1-b] usp.brbenzothiazole |
| 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate |
| 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione |
| Pyrrolo[1,2-a]pyrazine |
| 1H-pyrazolo[3,4-d]pyrimidin-6-amine |
| 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate |
| Ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate |
Muscarinic Antagonist Activity
Derivatives of the pyrrolopyridine scaffold have been investigated for their interaction with muscarinic acetylcholine (B1216132) receptors. drugbank.commdpi.com Certain pyrazol-4-yl-pyridine derivatives, which share structural similarities with pyrrolopyridine compounds, have been identified as potent positive allosteric modulators (PAMs) of the M4 muscarinic receptor. nih.gov These PAMs enhance the receptor's response to acetylcholine. nih.gov Interestingly, these compounds can also exhibit negative binding allosteric properties with antagonists like [3H]NMS, suggesting they stabilize a receptor conformation that is more favorable for agonists. nih.gov The development of selective muscarinic antagonists is a key area of research for conditions such as asthma and overactive bladder. researchgate.net
Antioxidant Properties
While direct studies on the antioxidant properties of this compound itself are not extensively detailed in the provided results, the broader class of nitrogen-containing heterocyclic compounds, including pyrrole and pyridine derivatives, is known to be a source of compounds with diverse biological activities. researchgate.net The exploration of such scaffolds is crucial in the search for new therapeutic agents, which can include those with antioxidant potential.
Pharmacokinetic and Pharmacodynamic Considerations
The journey of a drug from administration to its target and subsequent elimination is a critical aspect of its therapeutic efficacy. For derivatives of this compound, several pharmacokinetic parameters have been evaluated.
In Vitro Metabolic Stability
Table 1: In Vitro Metabolic Stability of Selected Pyrrolopyridine Derivatives
| Compound Series | Modification for Stability | Outcome | Reference |
| 1H-pyrrolo[3,4-c]pyridine-1,3-diones | Methyl group introduction | Potential for improved metabolic stability | nih.gov |
| 1H-pyrazolo[3,4-d]pyrimidines | Cyclopropylmethyl amide | Good metabolic stability | dundee.ac.uk |
| 1H-pyrazolo[3,4-d]pyrimidines | 3,4-difluorophenyl | Good metabolic stability | dundee.ac.uk |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | Various substitutions | Good in vitro PK profiles | nih.gov |
Oral Bioavailability and Clearance
Oral bioavailability is a crucial factor for patient compliance and the successful development of oral medications. Research has shown that derivatives of the this compound scaffold can possess excellent oral bioavailability. For example, a rationally designed 1H-pyrrolo[2,3-b]pyridine derivative, compound 25a, demonstrated an impressive oral bioavailability of 147.6% in mice. nih.govfigshare.com Conversely, some 4-amino-4-benzylpiperidine derivatives containing a pyrrolopyrimidine core suffered from high clearance and low oral bioavailability. acs.org This highlights the significant impact of structural modifications on these pharmacokinetic parameters. Further optimization of a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides led to the identification of orally bioavailable inhibitors. acs.org
Table 2: Oral Bioavailability and Clearance of Selected Pyrrolopyridine Derivatives
| Compound | Oral Bioavailability (Mouse) | Clearance | Reference |
| Compound 25a | 147.6% | - | nih.govfigshare.com |
| 4-amino-4-benzylpiperidine derivatives | Low | High | acs.org |
Brain Penetration (e.g., Blood-Brain Barrier (BBB) permeability)
The ability of a compound to cross the blood-brain barrier (BBB) is essential for treating central nervous system (CNS) disorders. The BBB is a highly selective barrier that protects the brain. nih.gov Studies on pyrrolopyridine and related structures have shown varied BBB penetration. For instance, a radiofluorinated 1,3-dihydro-pyrrolopyridine PET radioligand showed poor BBB penetration. nih.gov In contrast, research on 2-aminopyridine (B139424) derivatives demonstrated that subtle structural changes, such as the addition of a methyl group to a pyrrolidine (B122466) ring, could significantly improve permeability. nih.gov The design of CNS drugs often involves optimizing properties like lipophilicity and reducing the number of rotatable bonds to enhance brain penetration. nih.gov
Protein Binding and Distribution
The extent to which a drug binds to plasma proteins can influence its distribution and availability to target tissues. While specific data on the protein binding of this compound is not detailed in the provided search results, it is a critical parameter that is typically evaluated during drug development. The distribution of a drug is also influenced by its ability to penetrate various tissues, including the brain, as discussed previously.
In Vivo Pharmacokinetic Profiles
The in vivo pharmacokinetic (PK) properties of this compound derivatives are critical in determining their potential as therapeutic agents. Research has focused on evaluating how structural modifications to the parent scaffold influence key PK parameters such as clearance, bioavailability, and plasma concentration.
Early investigations into derivatives like 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (Compound 2) revealed challenges. nih.gov While potent in cellular assays, this compound exhibited high clearance in vivo, leading to low oral bioavailability. nih.govacs.org This was attributed to in vivo metabolism, specifically oxidation at the C-2 position of the piperidine (B6355638) ring. acs.org
Subsequent structural modifications aimed to address these metabolic liabilities. The introduction of a carboxamide linker led to the development of compounds such as 21 (4-amino-N-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide), which demonstrated improved pharmacokinetic profiles. acs.org As detailed in the table below, Compound 21 showed significantly lower clearance and higher plasma concentrations compared to its predecessor, Compound 2 . acs.org
Further research into other derivatives has also yielded promising results. For instance, a selective ATM inhibitor, designated as compound 25a , which is based on the 1H-pyrrolo[2,3-b]pyridine scaffold, demonstrated excellent drug-like properties, including an impressive oral bioavailability of 147.6% in mice. nih.gov This high bioavailability suggests efficient absorption and lower first-pass metabolism, marking a significant advancement for this class of compounds. nih.gov
The table below summarizes the pharmacokinetic parameters for selected this compound derivatives in mice.
Table 1: Pharmacokinetic Parameters of this compound Derivatives in Mice
| Compound | IV Dose (mg/kg) | Clearance (mL/min/kg) | Cmax (μM) at 100 mg/kg Oral Dose | AUC (μM·h) at 100 mg/kg Oral Dose |
|---|---|---|---|---|
| 2 | 25 | 110 | 0.2 | 0.5 |
| 10 | 25 | 100 | 1.1 | 4.3 |
| 21 | 10 | 33 | 11.5 | 87.5 |
Data sourced from a study on selective inhibitors of Protein Kinase B (Akt). acs.org
These findings underscore the importance of structural optimization in enhancing the in vivo pharmacokinetic behavior of this compound derivatives, paving the way for the development of orally active drug candidates. acs.orgnih.gov
Structure Activity Relationship Sar Studies of 1h Pyrrolo 2,3 B Pyridin 4 Amine Derivatives
Impact of Substituent Position and Nature on Biological Activity
The biological activity of 1H-pyrrolo[2,3-b]pyridin-4-amine derivatives is highly sensitive to the nature and position of various substituents on the bicyclic core. Researchers have systematically modified the C-2, C-4, C-5, and N-1 positions to probe the chemical space and optimize interactions with biological targets, such as protein kinases.
The C-2 position of the 1H-pyrrolo[2,3-b]pyridine scaffold is a key site for introducing diversity, often through the installation of aryl groups via cross-coupling reactions like the Suzuki-Miyaura coupling. nih.govnih.gov These aryl substituents can occupy hydrophobic pockets within target proteins, significantly influencing binding affinity.
In the development of inhibitors for Colony-Stimulating Factor 1 Receptor (CSF1R), a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine was synthesized to explore its potential as a bioisostere of a more established pyrrolopyrimidine core. nih.gov The SAR study revealed that while the 7-azaindole (B17877) scaffold is a valid bioisostere, the specific substitution pattern is critical. The synthesized 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine proved to be 20-fold less potent than the parent pyrrolopyrimidine inhibitor, underscoring the importance of the N-3 nitrogen in the original scaffold for efficient CSF1R inhibition. nih.gov
Similarly, in the pursuit of phosphodiesterase 4B (PDE4B) inhibitors, aryl groups at the C-2 position were selected based on the activity profiles of previously reported series, indicating that this position is crucial for modulating potency. nih.gov
Table 1: Impact of C-2 Aryl Substitution on CSF1R Inhibition
| Compound Scaffold | C-2 Substituent | Relative Potency | Finding |
|---|---|---|---|
| Pyrrolopyrimidine | Phenyl | 1x (Reference) | Parent compound with high potency. |
The 4-amino group is a defining feature of this class of compounds, often acting as a crucial hydrogen bond donor that interacts with the "hinge region" of protein kinases, a critical interaction for ATP-competitive inhibition. nih.gov The nature of the substituent on this exocyclic amine, or its replacement with more complex moieties like cycloalkylamino groups, can drastically alter potency and selectivity.
While direct SAR on the this compound is specific to each target, highly relevant insights come from studies on the closely related 7H-pyrrolo[2,3-d]pyrimidine scaffold, a common core for numerous kinase inhibitors. In the development of Protein Kinase B (Akt) inhibitors, a piperidine (B6355638) ring was attached to the C-4 amine. Further derivatization of this piperidine was explored, revealing that substitution on the piperidine's own 4-position was critical. A 4-amino-4-carboxamide piperidine structure was identified as a potent and orally bioavailable inhibitor. nih.govnih.gov The primary amino group on the piperidine was found to form key interactions with glutamate (B1630785) residues in the kinase domain. nih.gov Methylation of a secondary amide in this chain led to a significant loss of potency, highlighting the sensitivity of this region to structural changes. nih.gov
Synthetic strategies to modify the C-4 position typically involve Buchwald-Hartwig amination on a 4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate. nih.govnih.gov However, this can be challenging due to the competitive reactivity of the C-2 position. nih.gov
Table 2: SAR of C-4 Piperidine-4-Carboxamide Analogs as Akt Inhibitors (on Pyrrolo[2,3-d]pyrimidine scaffold)
| Compound | R-Group on Benzylamide | PKBβ IC₅₀ (nM) | Key SAR Finding |
|---|---|---|---|
| 21 | 4-Cl | 43 | 4-substitution on the phenyl ring is optimal. nih.gov |
| 24 | 2-F | 180 | Potency decreases with non-optimal substitution. nih.gov |
| 25 | 4-Me | 130 | A decrease in activity is seen with increasing substituent size. nih.gov |
| 26 | 4-OMe | 420 | A decrease in activity is seen with increasing substituent size. nih.gov |
The C-5 position offers another vector for modification to influence biological activity and physicochemical properties. Substituents at this position can project into solvent-exposed regions or interact with specific sub-pockets of a target protein.
In SAR studies of CSF1R inhibitors based on the related pyrrolo[2,3-d]pyrimidine scaffold, substitutions at the C-5 position were found to be surprisingly detrimental, leading to completely inactive compounds. researchgate.net This highlights that, for some targets, this position may be sterically hindered.
Furthermore, the introduction of carbamoyl (B1232498) groups, often as part of larger substituents, is a common strategy to improve properties like oral bioavailability. In the development of Akt inhibitors, replacing a benzyl (B1604629) group with a carboxamide linker on a C-4 piperidine substituent was a key step in identifying potent and orally active compounds. nih.govnih.gov
The pyrrole (B145914) nitrogen (N-1) is frequently modified during synthesis, often bearing a protecting group such as a trimethylsilylethoxymethyl (SEM) or phenylsulfonyl group. nih.govnih.gov While essential for directing chemical reactions, these groups can also influence the final biological activity and must be carefully considered. The removal of the SEM group, for instance, can be challenging and lead to side products. nih.gov
The electronic nature of the N-1 substituent can be critical for the reactivity of the heterocyclic system. Studies on the parent indole (B1671886) scaffold have shown that an N-acyl group is crucial for enabling certain photochemical reactions, whereas the unprotected N-H or an N-methyl variant renders the molecule unreactive under the same conditions. acs.org This demonstrates the profound impact the N-1 substituent has on the electron distribution of the ring system.
In some inhibitor series, the N-1 substituent is a permanent part of the final molecule, where it can be used to fine-tune activity or selectivity. For example, in a series of 1H-pyrrolo[3,2-c]quinoline derivatives, a (3-chlorophenyl)sulfonyl group at the N-1 position was a feature of a selective 5-HT6R antagonist. nih.gov
Rational Design and Optimization Strategies
Modern drug discovery relies on rational design strategies to efficiently navigate chemical space and optimize lead compounds. For this compound derivatives, scaffold hopping has proven to be a particularly fruitful approach.
Scaffold hopping involves replacing the core molecular framework of a known inhibitor with a different, often isosteric, scaffold to discover novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position. The 1H-pyrrolo[2,3-b]pyridine core is an excellent candidate for such strategies due to its bioisosteric relationship with other important heterocycles like indoles and purines (e.g., pyrrolopyrimidines). nih.govnih.gov
A clear example of this strategy's success was the identification of a novel series of PDE4B inhibitors. A scaffold-hopping experiment from a known inhibitor series led directly to the discovery of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent and selective new leads. nih.gov Similarly, scaffold hopping and molecular hybridization approaches have been used to design novel CSF1R inhibitors by merging fragments of known drugs with the pyrrolo[2,3-d]pyrimidine nucleus, a close relative of the 1H-pyrrolo[2,3-b]pyridine scaffold. researchgate.net This strategy allows for the combination of favorable structural elements from different inhibitor classes to develop improved drug candidates. researchgate.net
Ligand Efficiency and Lipophilicity Optimization
In the quest to develop effective therapeutic agents, optimizing ligand efficiency (LE) and lipophilicity is paramount. LE provides a measure of the binding energy per non-hydrogen atom, guiding chemists toward compounds that achieve high potency with lower molecular weight. Concurrently, managing lipophilicity is critical for ensuring favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Research into 1H-pyrrolo[2,3-b]pyridine derivatives has shown that strategic modifications can successfully balance these properties. For instance, in the development of inhibitors for human neutrophil elastase (HNE), studies indicated that while substitutions at the C2 position of the pyrrolo[2,3-b]pyridine core led to a loss of activity, the introduction of specific substituents at the C5 position was well-tolerated. nih.gov The retention of HNE inhibitory activity with bulky or lipophilic groups at C5 suggests these modifications can interact favorably with a large pocket in the enzyme's active site. nih.gov
In a separate study focused on fibroblast growth factor receptor (FGFR) inhibitors, a derivative designated as compound 4h was identified as a promising lead. rsc.org A key advantage highlighted by the researchers was its low molecular weight, which is beneficial for subsequent optimization efforts and is a core principle of designing for high ligand efficiency. rsc.org This allows for further structural elaboration to improve potency and selectivity without excessively increasing the molecule's size and lipophilicity, which can negatively impact its drug-like properties.
Furthermore, quantitative structure-activity relationship (QSAR) models for c-Met kinase inhibitors have incorporated MlogP, a computed measure of lipophilicity, as a key descriptor. nih.gov Its inclusion in predictive models underscores the importance of lipophilicity in determining the inhibitory activity of these derivatives. nih.gov
Computational Chemistry and Molecular Docking
Computational chemistry and molecular docking are indispensable tools for understanding the binding mechanisms of this compound derivatives at the atomic level. These methods provide insights into the binding poses, key interactions, and energetic favorability of a ligand within a target's binding site, thereby guiding rational drug design.
Molecular docking studies have been instrumental across various research programs targeting different enzymes:
c-Met Kinase Inhibitors: Docking studies were performed on a series of 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline derivatives to understand their binding conformations with c-Met kinase. nih.gov These computational analyses helped to elucidate the molecular features that contribute to high inhibitory activity. nih.gov The insights gained were used to develop a Comparative Molecular Similarity Analysis (CoMSIA) model that included fields for steric, electrostatic, hydrophobic, and hydrogen bond-donor interactions, providing a detailed 3D-QSAR map for guiding further design. nih.gov
Human Neutrophil Elastase (HNE) Inhibitors: For a series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting HNE, molecular docking was employed to evaluate the potential for Michaelis complex formation. nih.gov The models showed that highly active inhibitors adopted geometries favorable for interaction with the catalytic Ser195 residue. nih.gov
Phosphodiesterase 4B (PDE4B) Inhibitors: In the development of selective PDE4B inhibitors, molecular modeling was used to understand how 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives interact with the enzyme. nih.gov This computational approach was a key part of the scaffold-hopping experiment that identified this novel series of inhibitors. nih.gov
Histone Deacetylase (HDAC) Inhibitors: Docking studies of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives targeting HDAC2 showed excellent fitting within the active site, with calculated binding energies in the range of -10 Kcal/mol, supporting their potential as effective inhibitors. researchgate.net
The table below summarizes the application of molecular docking in the study of various 1H-pyrrolo[2,3-b]pyridine derivatives.
| Derivative Class | Target Enzyme | Key Findings from Docking Studies |
| 3-Fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline | c-Met Kinase | Identified preferred active conformations and molecular features contributing to high inhibitory activity. nih.gov |
| 1H-Pyrrolo[2,3-b]pyridine derivatives | Human Neutrophil Elastase (HNE) | Assessed favorable geometries for Michaelis complex formation with the catalytic Ser195 residue. nih.gov |
| 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides | Phosphodiesterase 4B (PDE4B) | Elucidated how compounds interact with the enzyme, supporting a scaffold-hopping strategy. nih.gov |
| 3-Substituted 1H-pyrrolo[2,3-b]pyridine derivatives | Histone Deacetylase 2 (HDAC2) | Demonstrated excellent fitting to the active site with favorable binding energies. researchgate.net |
These computational approaches, by providing a virtual window into molecular interactions, significantly accelerate the design-synthesis-test-analyze cycle in drug discovery, enabling the more efficient development of potent and selective this compound-based therapeutic agents.
Future Directions and Research Perspectives
Development of Novel Synthetic Methodologies
The synthesis of 1H-pyrrolo[2,3-b]pyridin-4-amine derivatives continues to be an active area of research, driven by the need for more efficient, scalable, and versatile methods to create diverse compound libraries. While established methods like palladium-catalyzed cross-coupling reactions are common, ongoing efforts focus on overcoming their limitations and exploring new chemical space. nih.gov
Key areas for future development include:
Novel Catalytic Systems: Research into new palladium catalysts and ligands, such as those based on biaryl/bipyrazolylphosphines, aims to improve the efficiency and scope of cross-coupling reactions for synthesizing these compounds. acs.org This includes developing air- and moisture-stable catalysts that are easily activated under mild conditions for a wide array of challenging C-C and C-N bond formations. acs.org
Overcoming Synthetic Challenges: A significant hurdle in the synthesis of certain 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has been the final deprotection step, particularly when using protecting groups like trimethylsilylethoxymethyl (SEM). researchgate.netnih.gov The release of formaldehyde (B43269) during this step can lead to unwanted side reactions and the formation of complex byproducts, such as tricyclic eight-membered rings. bohrium.comnih.gov Future work will likely focus on developing alternative protecting group strategies or optimizing deprotection conditions to improve yields and purity of the target compounds.
Regioselective Functionalization: Achieving specific substitution patterns on the 7-azaindole (B17877) core is crucial for tuning biological activity. The development of methods like regioselective chlorination via N-oxide intermediates represents a step towards more controlled synthesis. researchgate.net Further exploration of regioselective C-H activation and other direct functionalization techniques could provide more atom-economical routes to novel derivatives.
Flow Chemistry and Automation: Implementing continuous flow chemistry and automated synthesis platforms could accelerate the production and purification of 7-azaindole libraries, enabling high-throughput screening and faster lead optimization.
A comparative study of synthetic strategies for a specific 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine highlighted the importance of the order of key reaction steps. nih.gov The more successful route involved a chemoselective Suzuki–Miyaura cross-coupling at the C-2 position, followed by a Buchwald–Hartwig amination at the C-4 position. researchgate.netnih.gov
Exploration of New Biological Targets and Therapeutic Applications
The this compound scaffold has proven to be a versatile pharmacophore, with derivatives showing activity against a wide range of biological targets. Future research will continue to expand this scope, seeking novel therapeutic applications.
| Biological Target | Therapeutic Application | Key Findings |
| Janus Kinases (JAKs) | Autoimmune Diseases, Inflammation | Derivatives have shown potent and selective inhibition of JAK3, playing a role in immunomodulation. jst.go.jpresearchgate.net The 1H-pyrrolo[2,3-b]pyridine ring effectively mimics the pyrrolopyrimidine scaffold of other known JAK inhibitors like Tofacitinib (B832). jst.go.jp |
| Colony-Stimulating Factor 1 Receptor (CSF1R) | Cancer, Inflammatory Diseases | The 7-azaindole core has been investigated as an analog to pyrrolopyrimidine-based CSF1R inhibitors. nih.govmdpi.com |
| Trypanosoma brucei | Human African Trypanosomiasis (HAT) | Azaindole derivatives have been identified as potent inhibitors of the parasite T. brucei, with acceptable ADME profiles. nih.gov |
| Fibroblast Growth Factor Receptors (FGFR) | Cancer | Substituted tricyclic compounds incorporating the 1H-pyrrolo[2,3-b]pyridine moiety have been developed as FGFR inhibitors. google.com |
| Leucine-Rich Repeat Kinase 2 (LRRK2) | Parkinson's Disease | Chiral 2,4-disubstituted pyrrolo[2,3-d]pyrimidines, structurally related to the 7-azaindole core, have been identified as potent and selective LRRK2 inhibitors. acs.org |
| Protein Kinase B (Akt/PKB) | Cancer | The 7-azaindole scaffold was identified through fragment-based screening as an inhibitor of PKB. researchgate.net |
| Ferroptosis Pathway | Ischemia-Reperfusion Injury, Neurodegeneration | Indole (B1671886) and azaindole derivatives have been patented as inhibitors of ferroptosis-regulated cell death. google.com |
| NIMA-Related Kinase 1 (Nek1) | Cancer, Ciliopathies, Neurodegenerative Diseases | The 7-azaindole scaffold is being explored for the development of potent and selective Nek1 inhibitors. tu-darmstadt.de |
The broad applicability of this scaffold suggests that screening existing and novel this compound libraries against a wider panel of kinases and other enzyme families could uncover entirely new therapeutic avenues. mdpi.com
Advanced SAR and Structure-Based Drug Design Studies
Future research will heavily rely on advanced computational and structural biology techniques to refine the structure-activity relationships (SAR) of this compound derivatives.
Iterative Design and Optimization: As seen in the development of JAK3 inhibitors, SAR studies have shown that modifications at the C4 and C5 positions of the 1H-pyrrolo[2,3-b]pyridine ring are critical for potency. jst.go.jp For instance, introducing a carbamoyl (B1232498) group at the C5-position and a substituted cycloalkylamino group at the C4-position significantly enhanced JAK3 inhibitory activity. jst.go.jp Future efforts will continue this iterative process of chemical modification and biological evaluation to optimize potency, selectivity, and pharmacokinetic properties. acs.org
Structure-Based Design: Docking calculations and advanced methods like WaterMap analysis have been used to understand the binding modes of these inhibitors within the ATP-binding pocket of their target kinases. jst.go.jp For JAK3 inhibitors, analysis predicted a key binding mode where the inhibitor is anchored in the active site. jst.go.jp The use of iterative crystallography, as demonstrated with Protein Kinase B inhibitors, can efficiently guide fragment elaboration to improve potency and selectivity. researchgate.net As more co-crystal structures of ligands with their targets become available, structure-based drug design will become an even more powerful tool for creating next-generation inhibitors.
Pharmacophore Modeling: For targets where structural information is limited, pharmacophore modeling can guide the design of new analogs. This approach was used in the development of inhibitors for Trypanosoma brucei, helping to identify key features associated with high potency and favorable ADME properties. nih.gov
An example of SAR data for JAK3 inhibition is presented below:
| Compound Modification | Effect on Activity | Rationale |
| Deletion of N-methyl group at C4-position | >100-fold increase in JAK3 inhibitory activity | Solved steric hindrance with the newly introduced C5-carbamoyl group. jst.go.jp |
| Introduction of carbamoyl group at C5-position | Maintained moderate JAK3 inhibitory activity | Provided a vector for further substitution and interaction with the target. jst.go.jp |
| Replacement of cyclohexyl group with smaller cyclopropyl | 4- to 10-fold decrease in activity | The smaller side chain does not adequately fill the ATP binding pocket, leading to reduced inhibitor binding. acs.org |
These studies confirm that even subtle structural changes can have a profound impact on biological activity, underscoring the importance of detailed SAR exploration. researchgate.netnih.gov
Preclinical and Clinical Development of Lead Compounds
Translating promising lead compounds from the bench to the clinic is a major challenge. Future efforts will focus on optimizing the drug-like properties of this compound derivatives to advance them through preclinical and potentially clinical development.
A key area of focus is improving pharmacokinetic (PK) profiles. For example, while a potent JAK3 inhibitor from this class was identified, it exhibited low oral bioavailability in mice. acs.org Optimization studies are therefore crucial to enhance properties like metabolic stability and bioavailability to ensure adequate drug exposure in vivo. acs.orgnih.gov
While no selective JAK3 inhibitor has yet been approved, the clinical success of broader-spectrum JAK inhibitors like tofacitinib and ruxolitinib (B1666119) for autoimmune diseases and myelofibrosis validates the therapeutic potential of targeting this pathway. acs.orgnih.gov Similarly, the progression of related heterocyclic compounds like the Akt inhibitor capivasertib (B1684468) in breast cancer trials and the anti-parasitic agent acoziborole (B605153) in Phase II/III trials for sleeping sickness provides a roadmap for the development of 7-azaindole-based drugs. nih.govresearchgate.net
The preclinical development pipeline will involve:
In-depth ADME profiling: Comprehensive assessment of absorption, distribution, metabolism, and excretion in animal models.
In vivo efficacy studies: Testing lead compounds in relevant animal models of disease (e.g., arthritis models for JAK inhibitors, xenograft models for cancer). acs.org
Toxicology and safety pharmacology: Rigorous evaluation to identify any potential off-target effects or toxicities before consideration for human trials.
Investigation of Emerging Applications
Beyond their role as therapeutic agents, the unique chemical and photophysical properties of 7-azaindoles are being harnessed for other advanced applications.
The 7-azaindole scaffold is recognized for its potential in biological imaging. bohrium.comresearchgate.net The fluorescent properties of this heterocycle can be modulated by substitution, making it an attractive core for the design of molecular probes. These probes can be engineered to "light up" in the presence of a specific biological target or in a particular cellular environment, allowing researchers to visualize biological processes in real-time. Future work could involve developing 7-azaindole-based probes for:
Enzyme activity: Designing probes that become fluorescent upon being processed by a target enzyme.
Receptor mapping: Creating fluorescent ligands to visualize the distribution and density of specific receptors on cell surfaces.
Sensing metal ions or pH: Modifying the scaffold to create sensors that respond to changes in the cellular microenvironment.
The nitrogen atoms in both the pyrrole (B145914) and pyridine (B92270) rings of the 7-azaindole structure make it an excellent ligand for coordinating with metal ions. researchgate.netresearchgate.net This has led to its use in coordination chemistry to synthesize a variety of metal complexes. researchgate.net Future research in this area may focus on:
Catalysis: Developing novel metal complexes based on 7-azaindole ligands for use as catalysts in organic synthesis, building on work with palladium complexes used for cross-coupling. acs.org
Luminescent Materials: Synthesizing metal complexes with interesting photophysical properties for applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net
Bioinorganic Chemistry: Investigating the interaction of 7-azaindole-based metal complexes with biological systems, potentially leading to new types of metallodrugs or diagnostic agents.
常见问题
Basic: What are the common synthetic routes for 1H-pyrrolo[2,3-b]pyridin-4-amine derivatives?
The synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, 4-chloro-pyrrolopyridine intermediates can react with amines under acidic conditions. A general procedure includes:
- Dissolving 4-chloro-pyrrolopyridine (e.g., 200 mg, 1.3 mmol) and excess amine (3 equivalents) in isopropanol with catalytic HCl.
- Refluxing for 12–48 hours, followed by neutralization with NHOH and extraction with chloroform.
- Purification via recrystallization (e.g., methanol) yields derivatives with yields ranging from 16–94% .
Variants include nitration or Suzuki-Miyaura coupling with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) to introduce substituents .
Basic: How are this compound derivatives characterized analytically?
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and hydrogen environments. For example, pyrrole protons (H-5/H-6) show doublets at δ ~6.5–7.3 ppm (J ≈ 3.4 Hz) .
- HRMS (APCI/ESI) : Validates molecular weight (e.g., [M+H]+ for CHFN: calcd 229.0884, found 229.0887) .
- Melting point analysis : Ranges from 129–281°C, indicating purity and crystallinity .
Basic: What safety protocols are recommended for handling this compound derivatives?
While toxicological data may be limited, general precautions include:
- Avoiding inhalation, skin contact, or ingestion.
- Using PPE (gloves, lab coats) and working in a fume hood.
- Storing compounds at 2–8°C under inert atmospheres to prevent degradation .
Advanced: How can structure-activity relationship (SAR) studies optimize kinase inhibition by this compound derivatives?
SAR studies focus on substituent effects:
- Core modifications : Methyl or cyclopentyl groups at the pyrrole nitrogen (e.g., PP121) enhance PDGFR inhibition .
- Heterocyclic extensions : Adding pyrimidine or pyridine rings (e.g., compound 4h) improves FGFR1–3 inhibition (IC = 7–25 nM) by enhancing hydrophobic interactions in the ATP-binding pocket .
- Polar groups : Fluorine or methoxy substituents increase solubility and bioavailability while maintaining potency .
Advanced: What methodologies are used to evaluate the biological activity of these derivatives?
- Kinase assays : Measure IC values using recombinant kinases (e.g., FGFR1–4) via ADP-Glo™ or fluorescence-based assays .
- Antimycobacterial testing : Compounds are screened against Mycobacterium tuberculosis H37Rv at concentrations ≤ 50 µM to determine minimum inhibitory concentrations (MIC) .
- Cellular proliferation assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7) using MTT or resazurin-based methods .
Advanced: How can computational modeling guide the design of this compound derivatives?
- Docking studies : Predict binding modes using software like AutoDock Vina. For example, docking N-(3-(4-chlorophenoxy)benzyl) derivatives into kinase active sites identifies key hydrogen bonds and π-π stacking interactions .
- QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with activity to prioritize synthetic targets .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns to validate binding poses .
Advanced: What strategies address low solubility or metabolic instability in these compounds?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
